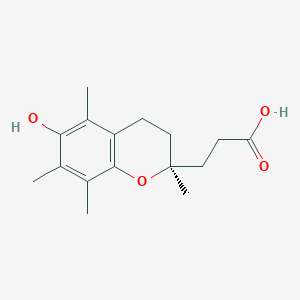
3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid, also known as Trolox, is a water-soluble analog of vitamin E. This compound is widely recognized for its potent antioxidant properties, which make it valuable in various scientific and industrial applications. Trolox is commonly used as a standard in antioxidant assays to measure the antioxidant capacity of different substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,5,6-tetramethylhydroquinone.
Cyclization: This intermediate undergoes cyclization with acetic anhydride to form 2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.
Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl group at the 6-position.
Carboxylation: Finally, the propanoic acid side chain is introduced through a carboxylation reaction.
Industrial Production Methods
In industrial settings, the production of Trolox is optimized for large-scale synthesis. This involves:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing crystallization and recrystallization techniques to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in antioxidant assays to evaluate the antioxidant capacity of various compounds.
Biology: Investigated for its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and food products to enhance their antioxidant properties.
Mechanism of Action
The antioxidant activity of 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid is primarily due to its ability to scavenge free radicals. It donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Vitamin E (α-Tocopherol): Another potent antioxidant, but less water-soluble compared to Trolox.
Ascorbic Acid (Vitamin C): A water-soluble antioxidant with different mechanisms of action.
Glutathione: A tripeptide with antioxidant properties, but with a different structure and function.
Uniqueness
3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid is unique due to its water solubility and potent antioxidant activity, making it versatile for various applications where other antioxidants might not be as effective.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C16H22O4 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
3-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]propanoic acid |
InChI |
InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18)/t16-/m0/s1 |
InChI Key |
AXODOWFEFKOVSH-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCC(=O)O)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


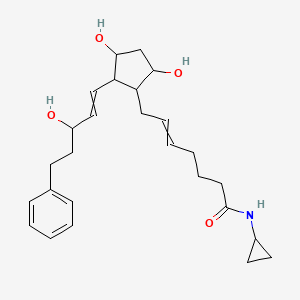

![N'-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]octadeca-9,12-dienehydrazide](/img/structure/B10767104.png)
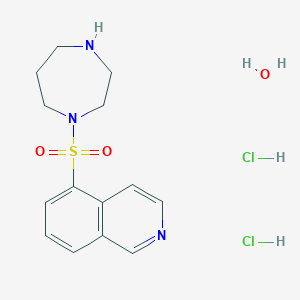
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)

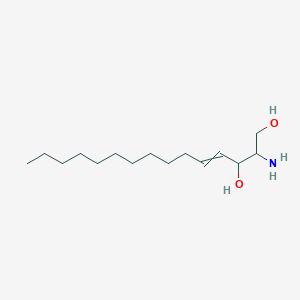
![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)

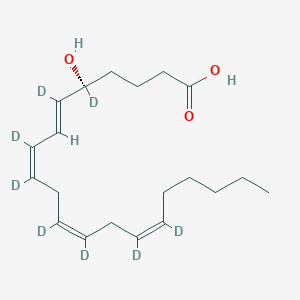
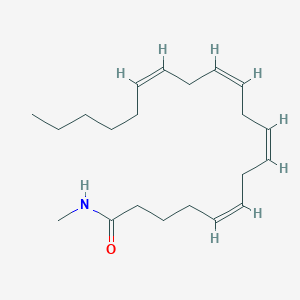
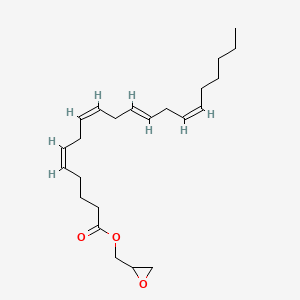

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
